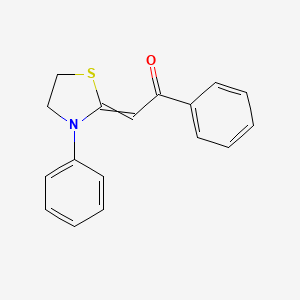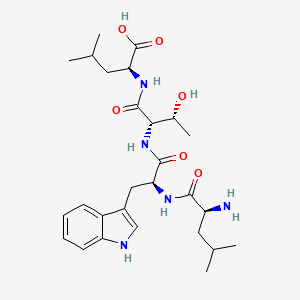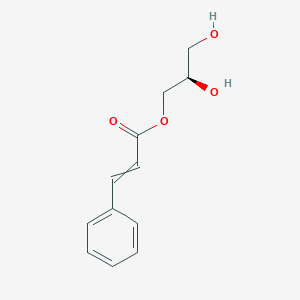
(2R)-2,3-Dihydroxypropyl 3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,3-Dihydroxypropyl 3-phenylprop-2-enoate is an organic compound that features a dihydroxypropyl group attached to a phenylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Dihydroxypropyl 3-phenylprop-2-enoate typically involves the esterification of (2R)-2,3-dihydroxypropanol with 3-phenylprop-2-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2,3-Dihydroxypropyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form a diketone.
Reduction: The phenylprop-2-enoate moiety can be reduced to form a phenylpropanoate.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of phenylpropanoates.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2,3-Dihydroxypropyl 3-phenylprop-2-enoate is used as an intermediate in the synthesis of various organic compounds
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. Its dihydroxypropyl group is similar to glycerol, a key component in lipid metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural similarity to certain bioactive molecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for materials science.
Mécanisme D'action
The mechanism of action of (2R)-2,3-Dihydroxypropyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenylprop-2-enoate moiety can interact with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-Dibromo-3-phenylpropanoic acid: This compound features a similar phenylpropanoic acid structure but with bromine substituents.
(2R,3S)-2,3-Dibromo-3-phenylpropanoic acid: Another similar compound with different stereochemistry.
Uniqueness
(2R)-2,3-Dihydroxypropyl 3-phenylprop-2-enoate is unique due to its dihydroxypropyl group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
823192-34-3 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
[(2R)-2,3-dihydroxypropyl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H14O4/c13-8-11(14)9-16-12(15)7-6-10-4-2-1-3-5-10/h1-7,11,13-14H,8-9H2/t11-/m1/s1 |
Clé InChI |
LECCRMLPHATJIB-LLVKDONJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C=CC(=O)OC[C@@H](CO)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)
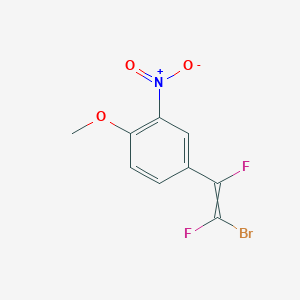

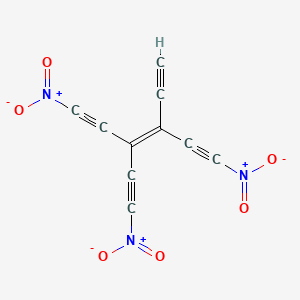

![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
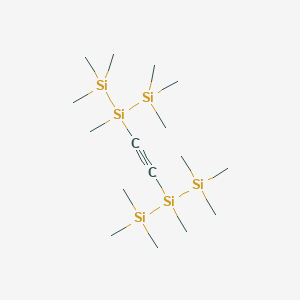
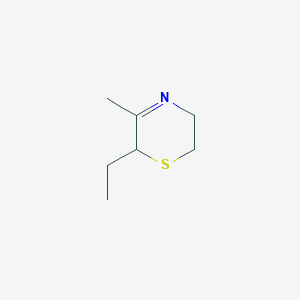
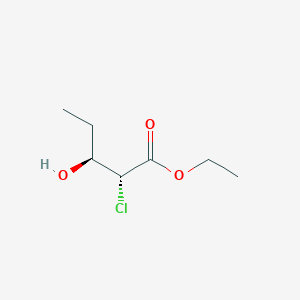
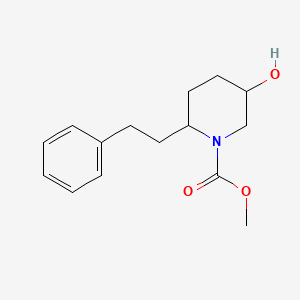
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
